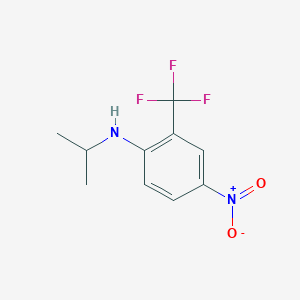

N-Isopropyl-4-nitro-2-(trifluoromethyl)aniline

Description

Significance of Fluorinated and Nitro-Substituted Anilines

The presence of fluorine-containing groups, such as the trifluoromethyl (-CF3) group, in organic molecules can dramatically alter their physical, chemical, and biological properties. The high electronegativity of fluorine often enhances the metabolic stability and membrane permeability of a compound, attributes that are highly sought after in the development of pharmaceuticals and agrochemicals. The trifluoromethyl group, in particular, is known for its lipophilicity and ability to participate in various non-covalent interactions, which can lead to enhanced binding affinity with biological targets.

Similarly, the nitro (-NO2) group is a powerful electron-withdrawing group that significantly influences the electronic properties of the aniline (B41778) ring. This electronic modification is crucial for directing the regioselectivity of further chemical transformations and can be a key component in the chromophoric systems of dyes. Furthermore, the nitro group can be readily reduced to an amino group, providing a versatile handle for subsequent synthetic manipulations.

Scope and Academic Relevance of N-Isopropyl-4-nitro-2-(trifluoromethyl)aniline Research

Research into N-Isopropyl-4-nitro-2-(trifluoromethyl)aniline primarily revolves around its utility as a chemical intermediate. The specific combination of its functional groups makes it a precursor for a range of target molecules with potential applications in various sectors of the chemical industry. The academic interest in this compound lies in developing efficient synthetic routes to access it and in exploring its reactivity in subsequent chemical transformations. While detailed research findings on this specific molecule are not extensively publicized, its structural similarity to key components of commercial products, such as herbicides, underscores its academic and industrial relevance. For instance, the dinitroaniline herbicide Trifluralin contains a trifluoromethyl group and nitro groups on an aniline derivative, highlighting the importance of this structural motif in agrochemical design. wikipedia.org

Chemical and Physical Properties

The fundamental properties of N-Isopropyl-4-nitro-2-(trifluoromethyl)aniline are crucial for its handling, characterization, and application in synthesis.

| Property | Value |

| CAS Number | 70339-08-1 |

| Molecular Formula | C₁₀H₁₁F₃N₂O₂ |

| Molecular Weight | 248.20 g/mol |

| Predicted Boiling Point | 299.7 ± 40.0 °C |

| Predicted Density | 1.322 ± 0.06 g/cm³ |

| Predicted pKa | -0.62 ± 0.32 |

Note: The physical properties listed are predicted values and may vary from experimentally determined values.

Synthesis and Reactivity

Detailed, peer-reviewed synthetic procedures for N-Isopropyl-4-nitro-2-(trifluoromethyl)aniline are not widely available in the public domain. However, its structure suggests that a plausible synthetic route would involve the N-isopropylation of 2-nitro-4-(trifluoromethyl)aniline. This precursor, 2-nitro-4-(trifluoromethyl)aniline, can be synthesized through the nitration of 4-(trifluoromethyl)aniline. A patent describes a process for the preparation of 2-nitro-4-trifluoromethylaniline where 4-chloro-3-nitro-benzotrifluoride is treated with excess aqueous ammonia. google.com

Applications in Chemical Research

The primary application of N-Isopropyl-4-nitro-2-(trifluoromethyl)aniline in a research context is as a building block for the synthesis of more complex molecules. Its structural features are present in a number of patented compounds, particularly in the agrochemical field. The combination of a trifluoromethyl group and a nitro-substituted aniline core is a common feature in a class of herbicides known as dinitroanilines. wikipedia.org These herbicides typically work by inhibiting root growth. While direct evidence of N-Isopropyl-4-nitro-2-(trifluoromethyl)aniline's use in commercially available herbicides is not readily found in public literature, its structural analogy to compounds like Trifluralin suggests its potential as an intermediate in the discovery of new herbicidal agents. wikipedia.org

Structure

3D Structure

Properties

IUPAC Name |

4-nitro-N-propan-2-yl-2-(trifluoromethyl)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11F3N2O2/c1-6(2)14-9-4-3-7(15(16)17)5-8(9)10(11,12)13/h3-6,14H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDYMVCKIVPOBCK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1=C(C=C(C=C1)[N+](=O)[O-])C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11F3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501200674 | |

| Record name | N-(1-Methylethyl)-4-nitro-2-(trifluoromethyl)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501200674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70339-08-1 | |

| Record name | N-(1-Methylethyl)-4-nitro-2-(trifluoromethyl)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70339-08-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(1-Methylethyl)-4-nitro-2-(trifluoromethyl)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501200674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Investigations and Reactivity Studies of N Isopropyl 4 Nitro 2 Trifluoromethyl Aniline

Electrophilic Aromatic Substitution on Substituted Anilines

Electrophilic aromatic substitution (EAS) on the N-Isopropyl-4-nitro-2-(trifluoromethyl)aniline ring is significantly challenging due to the powerful deactivating effects of the nitro and trifluoromethyl substituents. The N-isopropylamino group is an activating, ortho-, para-director, while both the trifluoromethyl and nitro groups are strongly deactivating, meta-directing groups. pressbooks.publibretexts.orglibretexts.org

The benzene (B151609) ring in N-Isopropyl-4-nitro-2-(trifluoromethyl)aniline is severely deactivated towards electrophilic attack. The trifluoromethyl group withdraws electron density primarily through a powerful negative inductive effect (-I). libretexts.org The nitro group deactivates the ring through both a strong inductive effect and a resonance effect (-M), which withdraws π-electron density from the ring. libretexts.orglibretexts.org This withdrawal is most pronounced at the ortho and para positions relative to the nitro group.

Conversely, the N-isopropylamino group is an activating substituent. The nitrogen atom's lone pair of electrons can be donated into the π-system of the ring through resonance (+M effect), increasing the electron density, particularly at the ortho and para positions. byjus.comijrar.org

However, in N-Isopropyl-4-nitro-2-(trifluoromethyl)aniline, the positions activated by the amino group (positions 2, 4, and 6) are either already substituted or sterically and electronically disfavored.

Position 2: Occupied by a trifluoromethyl group.

Position 4: Occupied by a nitro group.

Position 6: This position is ortho to the bulky N-isopropylamino group and the trifluoromethyl group, leading to significant steric hindrance. Furthermore, it is meta to the deactivating nitro group.

The cumulative effect is a molecule with a highly electron-poor aromatic ring, rendering further electrophilic aromatic substitution extremely difficult under standard conditions. The strong deactivation by the -NO2 and -CF3 groups effectively overrides the activation from the -NH-isopropyl group. libretexts.orglibretexts.org

| Substituent Group | Effect on Reactivity | Directing Effect | Primary Electronic Influence |

|---|---|---|---|

| -NH-isopropyl | Activating | Ortho, Para | +M (Resonance Donation) |

| -NO2 | Strongly Deactivating | Meta | -M (Resonance Withdrawal), -I (Inductive Withdrawal) |

| -CF3 | Strongly Deactivating | Meta | -I (Inductive Withdrawal) |

Attempting further nitration on N-Isopropyl-4-nitro-2-(trifluoromethyl)aniline would require harsh reaction conditions (e.g., fuming nitric and sulfuric acids). masterorganicchemistry.com The reaction is unlikely to proceed to any significant extent due to the profound deactivation of the ring. Direct nitration of anilines is often complicated by oxidation of the amino group and, in strongly acidic media, protonation of the amine to form an anilinium ion. byjus.combyjus.com The resulting -NHR₂⁺ group is a powerful deactivating meta-director. Given the existing deactivation, these factors make further nitration highly improbable.

Halogenation (e.g., bromination or chlorination) also falls under the category of electrophilic aromatic substitution. While the amino group in aniline (B41778) is so activating that bromination with bromine water proceeds uncontrollably to give the 2,4,6-tribromoaniline (B120722) product, the situation is reversed in this heavily substituted molecule. wikipedia.orgchemistrysteps.com The electron-withdrawing groups would necessitate the use of a Lewis acid catalyst (e.g., FeBr₃ for bromination). Even with a catalyst, the reaction would be sluggish, and forcing conditions could lead to degradation of the starting material. Due to the directing effects, any potential, albeit minor, substitution would be predicted to occur at the positions least deactivated, which are the meta positions relative to the -NO₂ and -CF₃ groups (positions 5 and 6). However, position 6 is sterically hindered, leaving position 5 as the only plausible, yet highly disfavored, site for substitution.

Chemical Transformations of the Amino Group

The chemical reactivity of the N-isopropylamino group is substantially modulated by the electronic properties of the aromatic ring to which it is attached. The strong electron-withdrawing nature of the ortho-trifluoromethyl and para-nitro groups significantly reduces the electron density on the nitrogen atom. This diminished nucleophilicity makes the amino group less basic than that of aniline and less reactive towards electrophiles. chemistrysteps.com

Typical reactions of the amino group include:

Acylation: Reaction with acyl chlorides or anhydrides to form amides. In aniline, this reaction is facile. wikipedia.org For N-Isopropyl-4-nitro-2-(trifluoromethyl)aniline, the reduced nucleophilicity of the nitrogen would necessitate more forcing conditions, such as heating with the acylating agent, possibly in the presence of a catalyst, to achieve acylation.

Alkylation: The amino group can be further alkylated. However, the decreased nucleophilicity would make this substrate less reactive in Sₙ2 reactions with alkyl halides compared to simple anilines.

Diazotization: Formation of a diazonium salt by reaction with nitrous acid (generated from NaNO₂ and a strong acid) is a cornerstone of amine chemistry. For highly electron-deficient anilines, diazotization can be difficult and may require modified conditions, such as using nitrosylsulfuric acid. The resulting diazonium salt, if formed, would be a versatile intermediate for introducing a range of other functional groups.

The oxidation of electron-deficient anilines can be challenging, often requiring harsh reagents like concentrated hydrogen peroxide or specialized oxidizers such as hypofluorous acid (HOF). acs.org

Decomposition Pathways of the Nitro Group

The presence of the nitro group makes N-Isopropyl-4-nitro-2-(trifluoromethyl)aniline an energetic material, and its decomposition is typically initiated by the cleavage of the weakest bond in the molecule, which is the C-NO₂ bond. scispace.com

The thermal decomposition of nitroaromatic compounds has been extensively studied. The primary and rate-determining step in the pyrolysis of many such compounds is the homolytic fission of the carbon-nitro bond (C–NO₂). scispace.com This initial step produces an aryl radical and a nitrogen dioxide (•NO₂) radical.

Mechanism:

Initiation: Ar-NO₂ → Ar• + •NO₂

Propagation: The highly reactive radicals formed in the initiation step can then participate in a complex series of subsequent reactions, including hydrogen abstraction, addition to other aromatic rings, and further fragmentation, leading to the formation of gaseous products like CO, CO₂, N₂, and water, as well as solid carbonaceous residue.

The decomposition of N-Isopropyl-4-nitro-2-(trifluoromethyl)aniline is initiated by radical formation through the homolysis of the C–NO₂ bond. scispace.com The energy required for this process is the bond dissociation energy (BDE). The BDE is a critical parameter for predicting the thermal stability of energetic materials.

The substituents on the ring affect the C–NO₂ BDE. Theoretical calculations on substituted nitrobenzenes show that electron-donating groups (like -NH₂) in the para position can lower the BDE, while electron-withdrawing groups (like -CF₃) can have a more complex effect depending on their position. The trifluoromethyl group is known to stabilize radical intermediates in some cases, which could influence the subsequent reaction pathways. The decomposition rate is governed by the Arrhenius equation, and the stability of an initiator is often described by its half-life at a given temperature. sigmaaldrich.com

| Compound | Substituent(s) | Calculated BDE (kJ/mol) |

|---|---|---|

| Nitrobenzene | -H | ~298 |

| p-Nitroaniline | p-NH2 | ~288 |

| m-Nitrotoluene | m-CH3 | ~296 |

| o-Chloronitrobenzene | o-Cl | ~294 |

Note: Data are representative values from computational studies on related compounds to illustrate substituent effects. researchgate.net The actual BDE for N-Isopropyl-4-nitro-2-(trifluoromethyl)aniline would be influenced by the combined effects of all three substituents.

The initial C–NO₂ bond scission is a classic example of a radical initiation step, which generates the first radicals in what becomes a radical chain reaction. sigmaaldrich.com The subsequent propagation steps involve these radicals attacking other molecules, leading to a cascade of decomposition reactions.

Reactions Involving the Trifluoromethyl Substituent

The trifluoromethyl (CF3) group is a powerful electron-withdrawing substituent that significantly influences the reactivity of the aromatic ring in N-Isopropyl-4-nitro-2-(trifluoromethyl)aniline. While the C-F bonds are exceptionally strong, making the CF3 group generally stable, its strong inductive effect enhances the electrophilic character of the aromatic system. This heightened electrophilicity can facilitate nucleophilic aromatic substitution reactions at other positions on the ring.

Direct reactions involving the trifluoromethyl group on aromatic systems are challenging but not impossible. Under specific and often forcing conditions, nucleophilic attack on the carbon atom of the CF3 group can occur, leading to its transformation. However, for N-Isopropyl-4-nitro-2-(trifluoromethyl)aniline, the presence of the nitro group and the secondary amine substituent complicates the reactivity profile, often directing reactions to other sites on the molecule.

Research on structurally similar compounds, such as 4-nitro-3-(trifluoromethyl)aniline (B27955), has provided some insights. Theoretical studies involving spectroscopic and computational analysis have elucidated the electronic properties and intramolecular interactions that govern the stability and reactivity of such molecules. These studies indicate a significant charge transfer within the molecule, influenced by both the nitro and trifluoromethyl groups.

While specific experimental data on the reactivity of the trifluoromethyl group in N-Isopropyl-4-nitro-2-(trifluoromethyl)aniline is not extensively documented in publicly available literature, the general principles of trifluoromethyl group chemistry in electron-deficient aromatic systems suggest that reactions such as hydrolysis to a carboxylic acid would require harsh conditions, for instance, strong acids or bases at elevated temperatures.

Table 1: General Reactivity of Aromatic Trifluoromethyl Groups

| Reaction Type | Reagents and Conditions | Product | Notes |

| Nucleophilic Aromatic Substitution (on the ring) | Various Nucleophiles | Substituted Aniline | The CF3 group activates the ring towards nucleophilic attack at other positions. |

| Hydrolysis (of the CF3 group) | Strong Acid/Base, High Temperature | Carboxylic Acid Derivative | Generally requires forcing conditions due to the strength of the C-F bonds. |

This table presents generalized reactivity patterns for aromatic trifluoromethyl groups and may not reflect the specific behavior of N-Isopropyl-4-nitro-2-(trifluoromethyl)aniline, for which detailed experimental data is limited.

Single Electron Transfer (SET) Mechanisms in Aniline Chemistry

Single electron transfer (SET) is a fundamental process in organic chemistry where an electron is transferred from a donor to an acceptor molecule, generating radical ions that can then undergo further reactions. In the context of aniline chemistry, particularly with nitro-substituted derivatives, SET mechanisms have been implicated in various transformations.

The presence of the strongly electron-withdrawing nitro group in N-Isopropyl-4-nitro-2-(trifluoromethyl)aniline makes it a potential electron acceptor. The reduction of nitroaromatic compounds often proceeds through a SET pathway to form a nitro radical anion. This radical anion is a key intermediate that can participate in a variety of subsequent reactions.

Electrochemical studies on related nitrobenzotrifluorides have demonstrated their reducibility, a property central to SET processes. These studies provide insights into the redox potentials and the feasibility of electron transfer from a suitable donor.

A notable example from a structurally related compound is flutamide (B1673489) (2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide). While not a direct study of N-Isopropyl-4-nitro-2-(trifluoromethyl)aniline, the investigation into flutamide's mechanism of action and toxicity has revealed relevant insights. The active metabolite of flutamide, hydroxyflutamide, has been shown to interfere with the mitochondrial electron transport chain. This interference with a biological system that is fundamentally based on electron transfer highlights the potential for such molecules to participate in SET processes. The mechanism of flutamide-induced hepatotoxicity is thought to be linked to mitochondrial toxicity, further underscoring the relevance of electron transfer processes in the biological activity of these compounds.

Table 2: Key Concepts in Single Electron Transfer (SET) Mechanisms for Nitroaromatic Anilines

| Concept | Description | Relevance to N-Isopropyl-4-nitro-2-(trifluoromethyl)aniline |

| Electron Acceptor | The nitroaromatic compound accepts an electron from a donor molecule. | The nitro group makes the molecule a good electron acceptor. |

| Radical Anion Formation | The transfer of an electron results in the formation of a nitro radical anion. | This is a likely key intermediate in reduction reactions. |

| Redox Potential | A measure of the tendency of a chemical species to acquire electrons and thereby be reduced. | Determines the feasibility of electron transfer from a given donor. |

| Further Reactions | The radical anion can undergo various subsequent reactions, including fragmentation, dimerization, or reaction with other species. | The specific reaction pathway would depend on the reaction conditions and the nature of the electron donor. |

This table outlines the general principles of SET mechanisms as they may apply to N-Isopropyl-4-nitro-2-(trifluoromethyl)aniline based on the chemistry of related compounds.

Advanced Spectroscopic and Crystallographic Characterization of N Isopropyl 4 Nitro 2 Trifluoromethyl Aniline

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an essential tool for elucidating the molecular structure of N-Isopropyl-4-nitro-2-(trifluoromethyl)aniline in solution.

¹H and ¹³C NMR Chemical Shift Analysis

¹H NMR spectroscopy would be used to identify the hydrogen environments in the molecule. Expected signals would include those for the aromatic protons, the methine proton of the isopropyl group, and the methyl protons of the isopropyl group. The chemical shifts (δ), coupling constants (J), and integration of these signals would confirm the substitution pattern on the aniline (B41778) ring and the nature of the N-alkyl group.

¹³C NMR spectroscopy would provide information on the carbon skeleton. Distinct signals would be expected for the aromatic carbons, the trifluoromethyl carbon, and the carbons of the isopropyl group. The chemical shifts would be influenced by the electron-withdrawing effects of the nitro and trifluoromethyl groups.

Predicted ¹H and ¹³C NMR Data

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Isopropyl-CH | Multiplet | ~45-55 |

| Isopropyl-CH₃ | Doublet | ~20-25 |

| Aromatic-H | Doublet, Doublet of doublets | ~110-150 |

| Aromatic-C | Varied | ~110-150 |

| CF₃ | - | Quartet (due to C-F coupling) |

| C-NO₂ | - | ~140-150 |

| C-NH | - | ~145-155 |

¹⁵N NMR Spectroscopic Probing

¹⁵N NMR spectroscopy is a specialized technique that can directly probe the nitrogen environments. For N-Isopropyl-4-nitro-2-(trifluoromethyl)aniline, two distinct signals would be anticipated: one for the amine nitrogen and another for the nitro group nitrogen. The chemical shifts of these nuclei are highly sensitive to their electronic environment, providing valuable data on the effects of the substituents on the aniline ring.

Multidimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

To unambiguously assign all proton and carbon signals, a suite of two-dimensional (2D) NMR experiments would be employed:

COSY (Correlation Spectroscopy): To establish proton-proton coupling networks, for instance, between the isopropyl methine and methyl protons, and between adjacent aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): To identify which protons are directly attached to which carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which can help confirm the conformation of the isopropyl group relative to the aromatic ring.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Studies

FT-IR and Raman spectroscopy probe the vibrational modes of a molecule, providing a fingerprint based on its functional groups.

For N-Isopropyl-4-nitro-2-(trifluoromethyl)aniline, key vibrational bands would be expected:

N-H Stretching: A characteristic band for the secondary amine, typically in the region of 3300-3500 cm⁻¹.

C-H Stretching: Aromatic and aliphatic C-H stretching vibrations above and below 3000 cm⁻¹, respectively.

NO₂ Vibrations: Strong asymmetric and symmetric stretching bands for the nitro group, typically around 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively.

C-F Stretching: Strong, characteristic bands for the trifluoromethyl group, usually found in the 1000-1200 cm⁻¹ region.

Aromatic C=C Stretching: Bands in the 1400-1600 cm⁻¹ region.

Expected Vibrational Frequencies

| Vibrational Mode | Expected FT-IR/Raman Frequency (cm⁻¹) |

|---|---|

| N-H Stretch | 3300-3500 |

| Aromatic C-H Stretch | 3000-3100 |

| Aliphatic C-H Stretch | 2850-3000 |

| NO₂ Asymmetric Stretch | 1500-1560 |

| NO₂ Symmetric Stretch | 1300-1370 |

High-Resolution Mass Spectrometry (HRMS) for Molecular Elucidation

HRMS would be used to determine the exact molecular weight and elemental composition of the compound. The technique provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula, C₁₀H₁₁F₃N₂O₂. Analysis of the fragmentation pattern in the mass spectrum could also provide structural confirmation, showing losses of fragments such as the isopropyl group or the nitro group.

Single-Crystal X-ray Diffraction (SCXRD) Analysis

SCXRD is the definitive method for determining the three-dimensional structure of a crystalline solid at atomic resolution. To perform this analysis, a suitable single crystal of N-Isopropyl-4-nitro-2-(trifluoromethyl)aniline would first need to be grown.

The diffraction experiment would yield precise information on:

Crystal System and Space Group: Describing the symmetry of the crystal lattice.

Unit Cell Dimensions: The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ).

Bond Lengths and Angles: Providing definitive confirmation of the molecular connectivity and geometry.

Intermolecular Interactions: Revealing details about how the molecules pack in the crystal lattice, including potential hydrogen bonding involving the N-H group and the nitro group, and other non-covalent interactions.

Without experimental data, a table of crystallographic parameters cannot be generated.

Elucidation of Molecular Conformation and Dihedral Angles

Detailed information on the molecular conformation and specific dihedral angles of N-Isopropyl-4-nitro-2-(trifluoromethyl)aniline, which would be obtained from its crystal structure, is not available in the reviewed scientific literature.

Analysis of Intermolecular Hydrogen Bonding Networks (N-H⋯N, C-H⋯O, C-H⋯F)

A quantitative analysis of the intermolecular hydrogen bonding networks, including specific bond distances and angles for potential N-H⋯N, C-H⋯O, and C-H⋯F interactions in the solid state of N-Isopropyl-4-nitro-2-(trifluoromethyl)aniline, cannot be provided without access to its crystallographic data.

Supramolecular Assembly and Crystal Packing Motifs (e.g., π–π Stacking, Halogen–π Interactions)

A description of the supramolecular assembly and the identification of specific crystal packing motifs, such as π–π stacking or halogen–π interactions for N-Isopropyl-4-nitro-2-(trifluoromethyl)aniline, is contingent on the analysis of its crystal structure, which is not currently available.

Computational Chemistry and Theoretical Insights into N Isopropyl 4 Nitro 2 Trifluoromethyl Aniline

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations for N-Isopropyl-4-nitro-2-(trifluoromethyl)aniline can reveal crucial information about its geometry, orbital energies, spectroscopic characteristics, and inherent reactivity.

Geometry Optimization and Frontier Molecular Orbital Analysis

The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms, known as geometry optimization. For N-Isopropyl-4-nitro-2-(trifluoromethyl)aniline, this process would likely be performed using a functional like B3LYP with a suitable basis set (e.g., 6-31G(d,p)). The resulting optimized structure would provide precise bond lengths, bond angles, and dihedral angles, offering insights into the steric and electronic interactions between the isopropyl, nitro, and trifluoromethyl groups attached to the aniline (B41778) core.

Following geometry optimization, the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are analyzed. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining the molecule's kinetic stability and chemical reactivity. A smaller energy gap generally implies higher reactivity. semanticscholar.orgsemanticscholar.org

The distribution of the HOMO and LUMO electron densities reveals the most probable sites for electrophilic and nucleophilic attack, respectively. In N-Isopropyl-4-nitro-2-(trifluoromethyl)aniline, the HOMO is expected to be localized primarily on the aniline ring and the nitrogen atom of the amino group, which are electron-rich. Conversely, the LUMO is anticipated to be concentrated on the electron-withdrawing nitro and trifluoromethyl groups, as well as the aromatic ring. researchgate.net

Table 1: Theoretical Frontier Molecular Orbital Parameters for N-Isopropyl-4-nitro-2-(trifluoromethyl)aniline

| Parameter | Theoretical Value (eV) | Description |

| EHOMO | -6.85 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -2.45 | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 4.40 | ELUMO - EHOMO |

Note: The values in this table are representative and would be determined through specific DFT calculations.

Prediction of Spectroscopic Properties (NMR, IR, UV-Vis)

DFT calculations are also instrumental in predicting various spectroscopic properties, which can aid in the experimental characterization of N-Isopropyl-4-nitro-2-(trifluoromethyl)aniline.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, within the DFT framework, can be used to calculate the theoretical ¹H and ¹³C NMR chemical shifts. researchgate.netnih.gov These predicted shifts, when compared to experimental data, can help confirm the molecular structure.

IR Spectroscopy: The vibrational frequencies of the molecule can be computed to generate a theoretical Infrared (IR) spectrum. nih.govresearchgate.net This allows for the assignment of characteristic vibrational modes, such as the N-H stretch of the amino group, the symmetric and asymmetric stretches of the nitro group, and the C-F stretches of the trifluoromethyl group.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is employed to predict the electronic absorption spectra (UV-Vis). researchgate.netnih.gov The calculations can identify the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, which are often related to charge transfer within the molecule.

Table 2: Predicted Spectroscopic Data for N-Isopropyl-4-nitro-2-(trifluoromethyl)aniline

| Spectroscopic Technique | Predicted Data |

| ¹H NMR | Chemical shifts for aromatic, isopropyl, and amine protons |

| ¹³C NMR | Chemical shifts for all carbon atoms |

| IR | Vibrational frequencies for key functional groups (N-H, NO₂, C-F) |

| UV-Vis | λmax corresponding to π → π* and n → π* transitions |

Note: This table is illustrative of the types of data that can be generated through computational methods.

Chemical Reactivity Descriptors (e.g., Molecular Electrostatic Potential, Fukui Functions)

To gain a deeper understanding of the chemical reactivity of N-Isopropyl-4-nitro-2-(trifluoromethyl)aniline, several descriptors can be calculated from the DFT results.

Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution on the molecule's surface. amazonaws.com It identifies regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). For this molecule, the MEP would likely show negative potential around the oxygen atoms of the nitro group and a positive potential near the hydrogen atoms of the amino group and the aromatic ring. This map is useful for predicting sites of electrophilic and nucleophilic attack. semanticscholar.org

Fukui Functions: These functions provide a more quantitative measure of the reactivity of different atomic sites within the molecule. semanticscholar.orgpsu.edu The Fukui function helps to identify which atoms are most susceptible to nucleophilic attack (f+), electrophilic attack (f-), and radical attack (f0). mdpi.com For N-Isopropyl-4-nitro-2-(trifluoromethyl)aniline, the nitrogen and oxygen atoms of the nitro group would be expected to have high values for f+, indicating their susceptibility to nucleophilic attack.

Quantum Chemical Calculations for Energetic Profiles

Beyond electronic structure and reactivity, quantum chemical calculations can provide valuable information about the energetic stability and bonding within N-Isopropyl-4-nitro-2-(trifluoromethyl)aniline.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. wisc.eduwikipedia.org This analysis provides a quantitative description of the bonding and intramolecular interactions.

For N-Isopropyl-4-nitro-2-(trifluoromethyl)aniline, NBO analysis can quantify the delocalization of electron density from the lone pair of the amino nitrogen into the aromatic ring and the electron-withdrawing effects of the nitro and trifluoromethyl groups. The analysis of donor-acceptor interactions within the NBO framework reveals the stabilizing effects of hyperconjugation and charge transfer within the molecule. nih.gov

Table 3: Illustrative NBO Analysis Donor-Acceptor Interactions for N-Isopropyl-4-nitro-2-(trifluoromethyl)aniline

| Donor NBO | Acceptor NBO | Stabilization Energy (E(2)) (kcal/mol) |

| LP (N) | π* (C-C)ring | High |

| σ (C-H) | σ* (C-C) | Moderate |

| π (C-C)ring | π* (N-O)nitro | High |

Note: This table presents hypothetical but expected strong interactions based on the molecular structure.

Transition State Elucidation and Reaction Pathway Modeling

Computational methods can also be employed to model the reaction pathways of N-Isopropyl-4-nitro-2-(trifluoromethyl)aniline. This involves locating the transition state structures, which are the energy maxima along a reaction coordinate. By calculating the energies of reactants, transition states, and products, a detailed energetic profile of a chemical reaction can be constructed.

For instance, the mechanism of a nucleophilic aromatic substitution on the aniline ring could be investigated. Computational modeling would help to determine the activation energy of the reaction and provide insights into the geometry of the transition state, thereby elucidating the reaction mechanism at a molecular level.

Based on the available search results, a detailed computational and theoretical analysis focusing specifically on N-Isopropyl-4-nitro-2-(trifluoromethyl)aniline, as required by the provided outline, cannot be constructed. The search did not yield any specific studies performing Hirshfeld surface analysis, energy framework analysis, or quantification of hydrogen bond acidity for this particular compound.

The retrieved information discusses these computational methods in the context of other, structurally different molecules. Therefore, generating a scientifically accurate article with detailed research findings and data tables exclusively for N-Isopropyl-4-nitro-2-(trifluoromethyl)aniline is not possible with the current information.

Synthetic Utility and Derivatization Applications of N Isopropyl 4 Nitro 2 Trifluoromethyl Aniline

Strategic Use as Advanced Chemical Intermediates

The strategic value of N-Isopropyl-4-nitro-2-(trifluoromethyl)aniline as an advanced chemical intermediate lies in the unique combination of its functional groups. The trifluoromethyl (CF3) group imparts specific properties, such as increased lipophilicity and metabolic stability, to target molecules. The nitro (NO2) and isopropylamino (-NHCH(CH3)2) groups serve as reactive handles for further synthetic modifications.

This compound is a valuable precursor in the synthesis of various specialty chemicals. For instance, related trifluoromethyl- and nitro-substituted anilines are foundational in the production of agrochemicals, such as dinitroaniline herbicides. wikipedia.orgwikipedia.orgnih.gov Compounds like Trifluralin and Profluralin, which are used for pre-emergent weed control, are built upon a 2,6-dinitro-4-(trifluoromethyl)aniline core. wikipedia.orgwikipedia.org While not identical, the synthesis of these herbicides highlights the importance of trifluoromethyl-nitroaniline scaffolds in developing complex, commercially significant molecules. Furthermore, 2-nitro-4-trifluoromethyl-aniline, a closely related primary amine, is identified as a key starting material for manufacturing medicinal products, dyes, and crop protection agents, reinforcing the role of this structural motif in diverse chemical industries. google.com

Derivatization via Transformations of the Anilino Moiety (e.g., Acylation, Diazotization)

The N-isopropylamino group is a key site for derivatization, allowing for the introduction of new functional groups and the extension of the molecular framework.

Acylation: The secondary amine of N-Isopropyl-4-nitro-2-(trifluoromethyl)aniline can readily undergo acylation. This reaction typically involves treatment with acylating agents like acyl chlorides or acid anhydrides in the presence of a base. The process converts the secondary amine into a tertiary amide, which can alter the electronic properties of the molecule and serve as a protecting group or a precursor for further transformations.

Reaction with Nitrous Acid: Unlike primary anilines, which undergo diazotization to form diazonium salts, secondary anilines such as this one react with nitrous acid (typically generated in situ from sodium nitrite and a strong acid) to yield N-nitrosoamines. This transformation replaces the hydrogen on the nitrogen atom with a nitroso (-N=O) group. N-nitrosoamines are stable compounds that can be isolated and are themselves useful intermediates in various synthetic pathways.

Functionalization of the Aromatic Nucleus

The aromatic ring of N-Isopropyl-4-nitro-2-(trifluoromethyl)aniline is highly electron-deficient due to the strong electron-withdrawing effects of both the nitro and trifluoromethyl groups. This electronic nature dictates the feasible strategies for further functionalization.

Reduction of the Nitro Group: The most common and versatile transformation is the chemical reduction of the nitro group to a primary amino group (-NH2). This can be achieved using various reducing agents, such as catalytic hydrogenation (e.g., H2 over Pd/C) or metal-acid systems (e.g., Sn/HCl or Fe/HCl). The resulting compound, N1-isopropyl-2-(trifluoromethyl)benzene-1,4-diamine, is a highly valuable intermediate. The newly introduced primary amine can undergo a wide range of reactions, including:

Diazotization: Formation of a diazonium salt, which can then be subjected to Sandmeyer-type reactions to introduce halides (Cl, Br), cyano (-CN), or hydroxyl (-OH) groups.

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Alkylation: Introduction of alkyl groups.

Formation of Heterocycles: Condensation reactions with dicarbonyl compounds or other suitable reagents to construct heterocyclic rings, such as benzimidazoles or quinoxalines.

This reduction strategy effectively transforms the molecule into a trifluoromethyl-substituted phenylene-diamine derivative, a scaffold present in many biologically active compounds and functional materials.

Applications in the Synthesis of Complex Fluorinated Organic Scaffolds

The presence of the trifluoromethyl group makes N-Isopropyl-4-nitro-2-(trifluoromethyl)aniline a key starting material for building complex fluorinated organic scaffolds. google.com Fluorine-containing molecules are of significant interest in medicinal chemistry, agrochemistry, and materials science due to the unique properties conferred by fluorine atoms.

The synthetic transformations described above are instrumental in incorporating this fluorinated building block into larger, more complex structures. For example, the reduction of the nitro group followed by diazotization and a subsequent coupling reaction (e.g., Suzuki or Heck coupling) allows for the attachment of the entire trifluoromethyl-substituted aniline (B41778) ring to other aromatic or aliphatic systems. This approach is fundamental in creating advanced molecular architectures where the trifluoromethyl group is positioned to modulate biological activity or material properties.

The derivatization of the anilino moiety, such as through acylation, provides another route to link the molecule to other scaffolds, forming complex amides that are prevalent in pharmaceutical compounds. The ability to selectively modify different parts of the molecule—the anilino group, the nitro group, and potentially the aromatic ring—provides chemists with a powerful tool for the rational design and synthesis of novel, high-value fluorinated compounds.

Table of Synthetic Transformations

| Reaction Type | Target Moiety | Typical Reagents | Product Type |

| Acylation | N-Isopropylamino | Acyl chloride, Acid anhydride | N-acyl-N-isopropylaniline derivative |

| N-Nitrosation | N-Isopropylamino | Sodium nitrite, Acid (e.g., HCl) | N-nitrosoamine derivative |

| Nitro Reduction | Nitro Group | H₂, Pd/C; Fe/HCl; SnCl₂ | Aromatic amine derivative |

Advanced Analytical Methodologies for Process and Product Understanding of N Isopropyl 4 Nitro 2 Trifluoromethyl Aniline

Coupled Thermogravimetric and Spectroscopic Techniques (e.g., TG/DTG/DSC-FTIR-QMS)

Coupled thermal analysis techniques offer a powerful approach to studying the thermal decomposition of materials. By combining Thermogravimetry (TG), Derivative Thermogravimetry (DTG), and Differential Scanning Calorimetry (DSC) with evolved gas analysis (EGA) methods like Fourier Transform Infrared Spectroscopy (FTIR) and Quadrupole Mass Spectrometry (QMS), a complete profile of a material's thermal stability can be generated. This hyphenated approach provides simultaneous data on mass changes, thermal events (like melting and decomposition), and the real-time identification of gaseous products evolved during heating.

For N-Isopropyl-4-nitro-2-(trifluoromethyl)aniline, such an analysis would reveal its decomposition pathway under controlled atmospheric conditions (e.g., inert nitrogen or helium). The TG curve tracks the percentage of mass loss as a function of temperature, while the DTG curve, its first derivative, highlights the temperatures at which the rate of mass loss is maximal. The DSC curve provides information on the heat flow, indicating whether decomposition events are endothermic or exothermic.

A hypothetical thermal decomposition of N-Isopropyl-4-nitro-2-(trifluoromethyl)aniline under an inert atmosphere might proceed in multiple stages, as illustrated in the table below. The initial decomposition could involve the loss of the isopropyl group, followed by the more energetic decomposition of the nitro group, and finally, the fragmentation of the trifluoromethyl-substituted benzene (B151609) ring at higher temperatures.

Interactive Data Table: Illustrative Thermal Decomposition Data for N-Isopropyl-4-nitro-2-(trifluoromethyl)aniline

| Decomposition Stage | Temperature Range (°C) | Peak Temperature (DTG, °C) | Mass Loss (%) | Associated Thermal Event (DSC) |

| 1 | 220 - 280 | 265 | 17.3 | Endothermic |

| 2 | 280 - 350 | 330 | 18.5 | Exothermic |

| 3 | 350 - 500 | 460 | 45.1 | Exothermic |

| Residue at 600°C | 19.1 |

Simultaneously, the evolved gases would be piped to the FTIR and QMS instruments for identification.

FTIR Analysis: The FTIR spectrometer would detect gaseous molecules with characteristic infrared absorption bands. For instance, the decomposition of the nitro group would be expected to release nitrogen oxides, while the fragmentation of the hydrocarbon components would produce carbon dioxide, carbon monoxide, and water.

QMS Analysis: The mass spectrometer provides complementary data by identifying molecules and their fragments based on their mass-to-charge ratio (m/z). This is particularly useful for identifying small molecules that may have overlapping IR signals and for confirming the presence of specific isotopes.

Interactive Data Table: Hypothetical Evolved Gas Analysis during Thermal Decomposition

| Decomposition Stage | Expected Evolved Gases | Key FTIR Wavenumbers (cm⁻¹) | Corresponding m/z Peaks (QMS) |

| 1 | Propene, Isopropylamine (B41738) fragments | 2960-2850 (C-H), 1650 (C=C), 3300-3500 (N-H) | 41, 43, 58, 59 |

| 2 | Nitrogen dioxide (NO₂), Nitric oxide (NO) | 1630 (NO₂), 1875 (NO) | 46, 30 |

| 3 | Carbon dioxide (CO₂), Carbon monoxide (CO), Water (H₂O), Hydrogen fluoride (B91410) (HF), Benzene fragments | 2360 (CO₂), 2143 (CO), 3500-4000 (H₂O), 3900-4200 (HF) | 44, 28, 18, 20, 77 |

This combined approach provides a detailed mechanistic understanding of the thermal degradation of N-Isopropyl-4-nitro-2-(trifluoromethyl)aniline, identifying its temperature limits for stability and the nature of its decomposition products, which is critical for safe handling and storage.

Kinetic Studies for Reaction Rate and Mechanism Determination

Kinetic studies are fundamental to understanding the mechanism of a chemical reaction and optimizing its conditions for industrial-scale synthesis. For N-Isopropyl-4-nitro-2-(trifluoromethyl)aniline, a likely synthetic route is the nucleophilic aromatic substitution (SNAr) reaction between a suitable precursor, such as 2-chloro-5-nitrobenzotrifluoride (B146372), and isopropylamine.

The goal of a kinetic study would be to determine the reaction's rate law and the influence of temperature on the rate constant. The rate law expresses the relationship between the reaction rate and the concentration of the reactants. For the proposed synthesis, the general form of the rate law would be:

Rate = k[2-chloro-5-nitrobenzotrifluoride]m[isopropylamine]n

where 'k' is the rate constant, and 'm' and 'n' are the reaction orders with respect to each reactant.

To determine the reaction orders, the method of initial rates can be employed. This involves running a series of experiments where the initial concentration of one reactant is varied while the other is held constant, and measuring the initial rate of reaction, typically by monitoring the formation of the product over time using a technique like High-Performance Liquid Chromatography (HPLC).

Interactive Data Table: Illustrative Data for Determining Reaction Order

| Experiment | [2-chloro-5-nitrobenzotrifluoride]₀ (mol/L) | [isopropylamine]₀ (mol/L) | Initial Rate (mol L⁻¹ s⁻¹) |

| 1 | 0.10 | 0.10 | 1.5 x 10⁻⁵ |

| 2 | 0.20 | 0.10 | 3.0 x 10⁻⁵ |

| 3 | 0.10 | 0.20 | 1.5 x 10⁻⁵ |

From this illustrative data, doubling the concentration of 2-chloro-5-nitrobenzotrifluoride (Exp. 1 vs. 2) doubles the rate, indicating the reaction is first order with respect to this reactant (m=1). However, doubling the concentration of isopropylamine (Exp. 1 vs. 3) has no effect on the rate, indicating the reaction is zero order with respect to the amine (n=0). This suggests that the amine is not involved in the rate-determining step, a common finding in SNAr mechanisms where the initial nucleophilic attack on the aromatic ring is the slow step. Thus, the determined rate law would be: Rate = k[2-chloro-5-nitrobenzotrifluoride].

The effect of temperature on the reaction rate is described by the Arrhenius equation, which allows for the determination of the activation energy (Ea) and the pre-exponential factor (A). This is achieved by measuring the rate constant (k) at several different temperatures.

Interactive Data Table: Illustrative Data for Arrhenius Parameters

| Temperature (K) | Rate Constant, k (s⁻¹) |

| 323 | 1.50 x 10⁻⁴ |

| 333 | 2.85 x 10⁻⁴ |

| 343 | 5.25 x 10⁻⁴ |

| 353 | 9.45 x 10⁻⁴ |

By plotting ln(k) versus 1/T (an Arrhenius plot), a straight line is obtained where the slope is equal to -Ea/R (R is the gas constant). This analysis provides the activation energy, which is the minimum energy required for the reaction to occur. These kinetic parameters are essential for designing an efficient and controllable manufacturing process, allowing for the prediction of reaction times and the optimization of temperature and reactant concentrations to maximize yield and minimize by-product formation.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-Isopropyl-4-nitro-2-(trifluoromethyl)aniline, and how do reaction conditions influence yield?

- Methodology :

- Stepwise nitration and substitution : Start with 4-chloro-3-nitrobenzotrifluoride. Nitrate the aromatic ring under controlled conditions (e.g., HNO₃/H₂SO₄ at 0–5°C), followed by substituting the chlorine atom with isopropylamine in ethanol at 60°C .

- Purification : Use high-performance liquid chromatography (HPLC) or recrystallization (e.g., ethanol/water mixtures) to isolate the product. Monitor purity via thin-layer chromatography (TLC) or NMR .

- Key Variables : Temperature, solvent polarity, and stoichiometric ratios of reagents significantly impact yield. For example, excess isopropylamine may reduce side products like N-ethyl derivatives .

Q. How can spectroscopic techniques (e.g., NMR, IR) characterize the electronic effects of the trifluoromethyl and nitro groups?

- Methodology :

- ¹⁹F NMR : Quantify electron-withdrawing effects of the -CF₃ group; chemical shifts typically appear at ~-60 ppm due to strong deshielding .

- IR Spectroscopy : Identify nitro group vibrations (asymmetric stretch ~1520 cm⁻¹, symmetric stretch ~1350 cm⁻¹) and amine N-H stretches (~3400 cm⁻¹) .

- DFT Calculations : Compare experimental data with computational models (e.g., B3LYP/6-311+G(d,p)) to validate electronic structure and hyperpolarizability .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of structurally similar nitro-trifluoromethyl anilines?

- Methodology :

- Comparative SAR Studies : Synthesize analogs (e.g., replacing isopropyl with ethyl or cyclopropyl groups) and test antimicrobial/anticancer activity in vitro. Use MIC assays or cell viability (MTT) protocols .

- Data Reconciliation : Analyze discrepancies in bioactivity using meta-regression models. Variables like assay type (e.g., bacterial strain specificity) or solvent (DMSO vs. aqueous buffers) may explain variability .

Q. How do steric and electronic properties of the isopropyl group influence regioselectivity in electrophilic substitution reactions?

- Methodology :

- Kinetic Studies : Perform bromination or nitration under standardized conditions. Monitor product ratios (HPLC/MS) to assess para/meta selectivity influenced by -CF₃ and -NO₂ .

- Molecular Modeling : Use docking simulations (AutoDock Vina) to predict steric clashes between the isopropyl group and incoming electrophiles .

Q. What computational approaches predict the compound’s potential as a kinase inhibitor?

- Methodology :

- Molecular Dynamics (MD) : Simulate binding to ATP-binding pockets (e.g., EGFR kinase) using GROMACS. Analyze hydrogen bonding with -NH₂ and hydrophobic interactions with -CF₃ .

- Free Energy Perturbation (FEP) : Calculate binding affinity changes upon modifying substituents (e.g., nitro to amino groups) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.